molecular formula C9H10BrNO B1269749 2-(4-bromophenyl)-N-methylacetamide CAS No. 7713-76-0

2-(4-bromophenyl)-N-methylacetamide

Cat. No. B1269749
CAS RN: 7713-76-0
M. Wt: 228.09 g/mol
InChI Key: JCDMVJNUNZEZNE-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-methylacetamide, also known as 4-bromo-N-methylacetanilide, is an important organic compound used in a variety of scientific research applications. It is a structural analog of acetanilide, and is used in a wide range of studies, including drug development and materials science. This compound is used in a variety of laboratory experiments, and is known to have a number of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Agents

2-(4-bromophenyl)-N-methylacetamide has been explored for its potential in synthesizing new antimicrobial agents. A study by Darwish et al. (2014) demonstrated its use in creating heterocyclic compounds incorporating a sulfamoyl moiety, exhibiting promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Pharmacological Agents

Research by Rani et al. (2016) synthesized derivatives of this compound for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds showed activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Anticonvulsant Agents

Severina et al. (2020) studied the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, including 4-bromophenyl acetamide, for their anticonvulsant properties. These compounds showed moderate anticonvulsant activity in vivo, with 4-bromophenyl acetamide being notably effective (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Anti-Diabetic Agents

Nazir et al. (2018) reported the synthesis of 2-bromo-N-phenyl/arylacetamides for testing as antidiabetic agents. These compounds, including this compound derivatives, showed promising inhibition of the α-glucosidase enzyme, indicating potential as antidiabetic agents (Nazir et al., 2018).

Radiation Protection in Medical Oncology

Yılmaz et al. (2020) studied the radiation protection features of Mannich bases, including 4-bromophenyl derivatives, as potential anticancer drugs. The study focused on their shielding properties against photons and charged particles, indicating their usefulness in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

Crystallographic Studies

Research by Xiao et al. (2009) involved crystallographic studies of this compound, providing insights into its molecular structure and interactions. This study is significant for understanding the physical properties of the compound (Xiao, Ouyang, Qin, Xie, & Yang, 2009).

properties

IUPAC Name

2-(4-bromophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDMVJNUNZEZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357074
Record name 2-(4-bromophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7713-76-0
Record name 2-(4-bromophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromophenyl acetic acid (50 g, 233 mmol) in SOCl2 (170 mL, 2.32 mol) was added DMF (2 mL, 26 mmol). After stirred at this temperature for 1 h, the excess SOCl2 was removed under reduced pressure. The residue was dissolved in CH2Cl2 (300 mL), and the resulting solution was added to a cooled (0° C.) solution of CH3NH2 (90 mL, 40 wt % in H2O, 1.03 mol) in THF (200 mL) dropwise. After the addition was complete, the solution was further stirred at 0° C. for 15 min. Water (400 mL) was added to the reaction solution, and organic layer separated. The aqueous layer was extracted with CH2Cl2 (200 mL). The organic layers were combined, washed with brine (500 mL), dried and concentrated to give 4-bromophenyl-N-methyl acetamide (54 g, quant.) as a white solid: 1H NMR (500 MHz, CDCl3) δ 7.48 (d, J=8.9 Hz, 2H), 7.15 (d, J=8.9 Hz, 2H), 3.51 (s, 2H), 2.77 (s, 3H); ESI-MS m/z 228 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using a procedure analogous to that used to prepare 22A, 2-(4-bromophenyl)acetic acid (1.6 g, 7.0 mmol) was coupled to methylamine to yield 23A (2.0 g, 75%) as a white solid. MS (ESI) m/z 228.20/230.20 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
75%

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